![molecular formula C9H16ClN B2877448 8-Azaspiro[4.5]dec-2-ene;hydrochloride CAS No. 2375261-92-8](/img/structure/B2877448.png)
8-Azaspiro[4.5]dec-2-ene;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azaspiro[4.5]dec-2-ene;hydrochloride, also known as SPD-304, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of spirocyclic compounds and is known to possess unique pharmacological properties.5]dec-2-ene;hydrochloride.
Aplicaciones Científicas De Investigación
Gene Expression Regulation
Research highlights the compound 5-Aza-2′-deoxycytidine (AzaD), a closely related compound, for its ability to activate methylated and silenced genes through promoter demethylation. This action suggests its utility in understanding and manipulating gene expression, especially in diseases where gene silencing plays a role. The diverse effects of AzaD on gene expression, depending on the environmental context, underline the complexity of its potential applications in scientific research (R. S. Seelan et al., 2018).
Drug Discovery and Development
The exploration of DNA-encoded chemical libraries (DECLs) showcases the relevance of complex molecules, potentially including 8-Azaspiro[4.5]dec-2-ene derivatives, in drug development. These libraries have become a pivotal tool in pharmaceutical research, offering a method to rapidly identify hit compounds for therapeutic development (R. Franzini & Cassie Randolph, 2016).
Environmental Protection
Concerns about the environmental impact of pharmaceutical drugs, especially those repurposed for treating diseases like COVID-19, highlight the importance of understanding and managing the presence of complex compounds, such as 8-Azaspiro[4.5]dec-2-ene derivatives, in environmental matrices. This awareness underscores the need for research into the degradation, removal, and ecological effects of pharmaceuticals in the environment (R. P. Nippes et al., 2021).
Propiedades
IUPAC Name |
8-azaspiro[4.5]dec-2-ene;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-4-9(3-1)5-7-10-8-6-9;/h1-2,10H,3-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSVQRHXBLBQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC=CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azaspiro[4.5]dec-2-ene;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

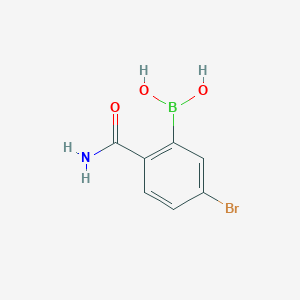
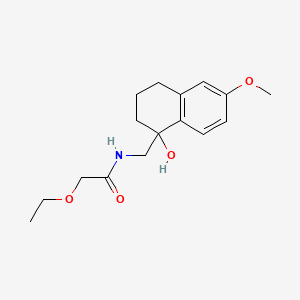
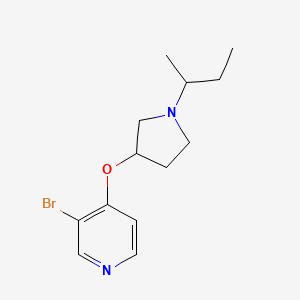
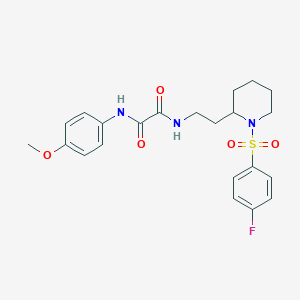
![N-(3-chloro-4-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2877372.png)
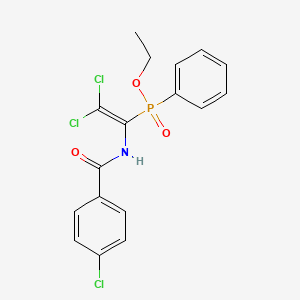
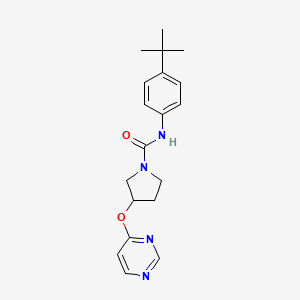
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2877378.png)
![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2877379.png)
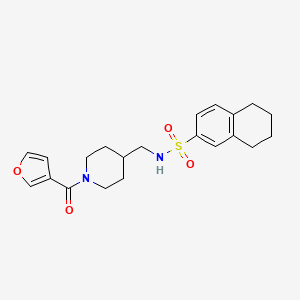
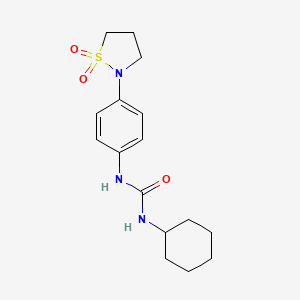
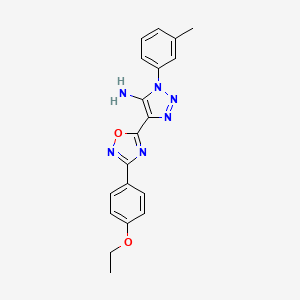
![4-({2-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2877385.png)
![Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate](/img/structure/B2877387.png)